Dimethyl 2-{[(2-phenylcyclopropyl)carbonyl]amino}benzene-1,4-dicarboxylate
Overview
Description
Dimethyl 2-{[(2-phenylcyclopropyl)carbonyl]amino}benzene-1,4-dicarboxylate is a complex organic compound with a unique structure that includes a cyclopropyl group and a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-{[(2-phenylcyclopropyl)carbonyl]amino}benzene-1,4-dicarboxylate typically involves multiple steps, starting with the preparation of the cyclopropyl group and the benzene ring. The key steps include:
Formation of the Cyclopropyl Group: This can be achieved through cyclopropanation reactions, where alkenes react with carbenes or carbenoid reagents.
Attachment of the Cyclopropyl Group to the Benzene Ring: This step often involves Friedel-Crafts acylation, where the cyclopropylcarbonyl group is introduced to the benzene ring using a Lewis acid catalyst.
Formation of the Dimethyl Ester: The final step involves esterification, where the carboxylic acid groups on the benzene ring are converted to dimethyl esters using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-{[(2-phenylcyclopropyl)carbonyl]amino}benzene-1,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Dimethyl 2-{[(2-phenylcyclopropyl)carbonyl]amino}benzene-1,4-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of Dimethyl 2-{[(2-phenylcyclopropyl)carbonyl]amino}benzene-1,4-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group and the benzene ring play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Dimethyl 2-{[(2-phenylcyclopropyl)carbonyl]amino}terephthalate: A closely related compound with similar structural features.
Dimethyl 2-{[(2-phenylcyclopropyl)carbonyl]amino}benzene-1,3-dicarboxylate: Another similar compound with a different arrangement of carboxylate groups.
Uniqueness
Dimethyl 2-{[(2-phenylcyclopropyl)carbonyl]amino}benzene-1,4-dicarboxylate is unique due to its specific arrangement of functional groups, which confer distinct chemical and biological properties. Its cyclopropyl group, in particular, contributes to its stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
dimethyl 2-[(2-phenylcyclopropanecarbonyl)amino]benzene-1,4-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5/c1-25-19(23)13-8-9-14(20(24)26-2)17(10-13)21-18(22)16-11-15(16)12-6-4-3-5-7-12/h3-10,15-16H,11H2,1-2H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQUXMWYFPGSTDX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)C2CC2C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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